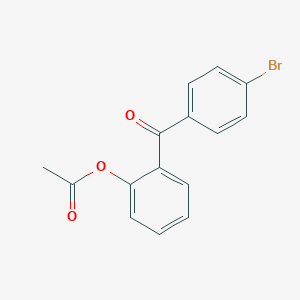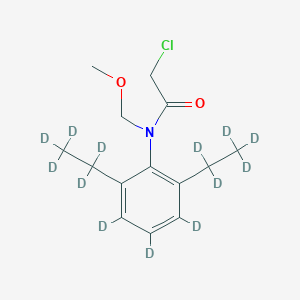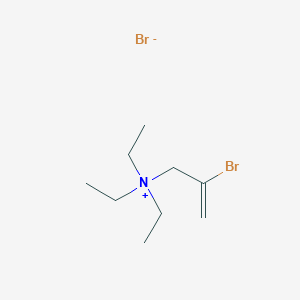
Ammonium, (2-bromoallyl)triethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-bromoallyl)triethyl-, bromide is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as BATB. The compound has a molecular formula of C11H23Br2N and a molecular weight of 336.12 g/mol. It is a white crystalline powder that is soluble in water and other polar solvents. BATB is used in a variety of research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of BATB is based on its ability to act as a phase transfer catalyst. It facilitates the transfer of organic compounds from one phase to another by forming a complex with the compound and transferring it across the interface between the two phases. The mechanism of action of BATB is also dependent on the specific reaction in which it is used.
Effets Biochimiques Et Physiologiques
BATB has no known biochemical or physiological effects. It is not used in any medical applications and is strictly used for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
BATB has several advantages for use in lab experiments. It is a highly effective phase transfer catalyst and can facilitate the transfer of organic compounds between phases with high efficiency. It is also relatively easy to synthesize and has a relatively low cost. However, BATB has some limitations in lab experiments. It is not suitable for use in reactions that require high temperatures or pressures. It is also not suitable for use in reactions that require a highly basic or acidic environment.
Orientations Futures
There are several future directions for research involving BATB. One area of research could be the development of new synthetic methods using BATB as a reagent. Another area of research could be the development of new applications for BATB in the field of organic synthesis. Additionally, research could be conducted to explore the potential use of BATB in other fields such as catalysis or materials science.
Conclusion:
In conclusion, Ammonium, (Ammonium, (2-bromoallyl)triethyl-, bromide)triethyl-, bromide is a quaternary ammonium salt that is widely used in scientific research as a phase transfer catalyst and reagent. Its unique properties and characteristics make it an effective tool for a variety of research applications. While it has some limitations, BATB has several advantages for use in lab experiments. There are also several future directions for research involving BATB, including the development of new synthetic methods and applications.
Méthodes De Synthèse
The synthesis of BATB involves the reaction of triethylamine with Ammonium, (2-bromoallyl)triethyl-, bromide bromide. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
BATB is widely used in scientific research as a phase transfer catalyst. It is used to facilitate the transfer of organic compounds from one phase to another, such as from an organic solvent to an aqueous phase. BATB is also used as a reagent in the synthesis of various organic compounds, such as quinolines and pyridines. It is also used as a starting material for the synthesis of other quaternary ammonium salts.
Propriétés
Numéro CAS |
102571-43-7 |
|---|---|
Nom du produit |
Ammonium, (2-bromoallyl)triethyl-, bromide |
Formule moléculaire |
C9H19Br2N |
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
2-bromoprop-2-enyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C9H19BrN.BrH/c1-5-11(6-2,7-3)8-9(4)10;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VATDSGNEAHVZGS-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
SMILES canonique |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
Synonymes |
AMMONIUM, (2-BROMOALLYL)TRIETHYL-, BROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





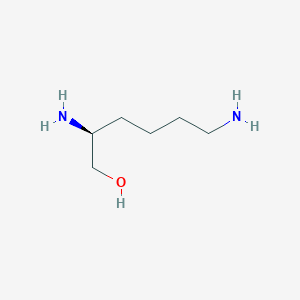
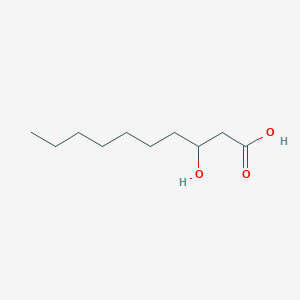
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
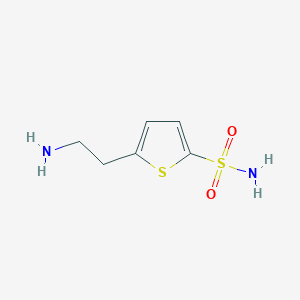
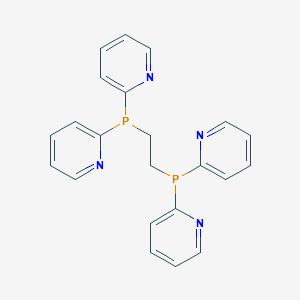
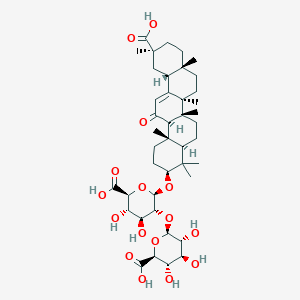
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
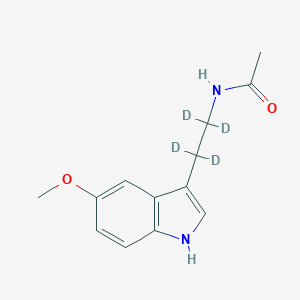
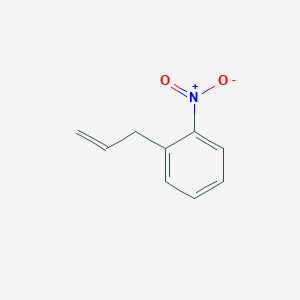
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
